6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h2-4,8H,5H2,1H3,(H,11,12) |
InChI Key |
VYVSKSDZGPZFNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Tandem Cyclization/Cross-Coupling Reaction
This method involves the use of palladium nanoparticles to catalyze a tandem cyclization and cross-coupling reaction. Starting materials typically include phenols, which are coupled with appropriate alkene or alkyne partners to form the benzofuran ring system. The process can be optimized to introduce a methyl group at the 6-position and a carboxylic acid group at the 3-position.
General Synthetic Approach
- Starting Material Preparation : Begin with an appropriate phenol derivative that can be converted into a benzofuran precursor.
- Coupling Reaction : Perform a coupling reaction (e.g., Suzuki or Heck reaction) to introduce the necessary side chains.
- Cyclization : Use a palladium-catalyzed reaction to form the benzofuran ring.
- Modification : Introduce the methyl group at the 6-position and ensure the carboxylic acid group is present at the 3-position.
Analysis
The analysis of this compound involves various spectroscopic and chromatographic techniques to confirm its structure and purity.
Spectroscopic Analysis
- Nuclear Magnetic Resonance (NMR) Spectroscopy : $${}^{1}$$H NMR and $${}^{13}$$C NMR can provide detailed information about the molecular structure, including the position of the methyl group and the carboxylic acid functionality.
- Infrared (IR) Spectroscopy : Useful for identifying functional groups such as the carboxylic acid group.
- Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern.
Chromatographic Analysis
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity and separate isomers if present.
- Gas Chromatography (GC) : May be used for volatile derivatives.
Data Tables
Given the lack of specific data for this compound, the following table provides a general overview of the types of data that might be collected during its synthesis and analysis:
| Technique | Expected Data |
|---|---|
| $${}^{1}$$H NMR | Chemical shifts (ppm) for methyl and aromatic protons |
| $${}^{13}$$C NMR | Chemical shifts (ppm) for carbon atoms |
| IR Spectroscopy | Absorption bands for carboxylic acid and aromatic rings |
| MS | Molecular weight and fragmentation pattern |
| HPLC/GC | Retention time and purity assessment |
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation products: Ketones or aldehydes.
- Reduction products: Alcohols.
- Substitution products: Halogenated or alkylated benzofuran derivatives .
Scientific Research Applications
6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The benzofuran ring structure allows it to interact with various biological macromolecules, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Halogenation : Chlorine or bromine substituents enhance molecular weight and electrophilicity, favoring interactions with nucleophilic biological targets .
- Heteroatom Substitution : Sulfur in benzothiophene analogs increases lipophilicity, while boron in benzoxaboroles enables unique enzyme inhibition mechanisms .
Biological Activity
6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H10O3
- Molecular Weight : 178.18 g/mol
This compound belongs to the benzofuran family, which is known for various biological activities.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzofuran derivatives. For instance, this compound has been investigated for its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related benzofuran compounds often range from 2.50 to 20 µg/mL against common pathogens such as E. coli and S. aureus .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | E. coli, S. aureus |
| Benzofuran derivative 1 | 14 | Staphylococcus aureus |
| Benzofuran derivative 2 | 8 | Mycobacterium tuberculosis |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Studies indicate that benzofuran derivatives can stabilize human red blood cell (HRBC) membranes and exhibit significant anti-inflammatory effects. For example, certain derivatives showed HRBC membrane stabilization percentages ranging from 86.70% to 99.25% . This suggests that the compound may inhibit pro-inflammatory mediators.
Anticancer Properties
Research into the anticancer activities of benzofuran derivatives has revealed promising results. Some studies have shown that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. For instance, a related compound demonstrated effective growth inhibition against various cancer cell lines with GI50 values in the low micromolar range .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation : It could act as a modulator at various receptors involved in pain and inflammation.
- Radical Scavenging : The antioxidant properties may contribute to its protective effects against oxidative stress .
Study on Antimicrobial Efficacy
In a recent study published in MDPI, researchers synthesized several benzofuran-based compounds and evaluated their antimicrobial efficacy . Among them, a derivative exhibited an MIC value comparable to established antibiotics like ciprofloxacin against E. coli, indicating a potential for development into new antimicrobial agents.
Anti-inflammatory Research
Another study focused on the anti-inflammatory effects of benzofuran derivatives on HRBC membranes . The results showed that compounds with specific substitutions exhibited significant protective effects against hemolysis induced by heat and hypotonic solutions.
Q & A
Q. What are the recommended synthetic routes for 6-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, and how do reaction conditions influence yield?
Answer: The synthesis of benzofuran derivatives often employs cascade reactions, such as [3,3]-sigmatropic rearrangements, to construct the fused heterocyclic core. For example, NaH in THF at 0°C is used to activate intermediates for coupling, achieving yields of ~70% for structurally related benzofuran carboxylic acids . Key variables include:
- Catalyst choice : NaH promotes deprotonation and nucleophilic substitution.
- Temperature : Lower temperatures (e.g., 0°C) minimize side reactions like over-alkylation.
- Solvent : Dry THF ensures compatibility with reactive intermediates.
Yield optimization requires monitoring by TLC and quenching reactions at partial conversion to avoid decomposition.
Q. How should researchers characterize the purity and structure of this compound?
Answer: Routine characterization includes:
- NMR spectroscopy : H and C NMR resolve diastereotopic protons and confirm the carboxylic acid moiety (δ ~170 ppm for carbonyl carbon) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for CHO: 178.06 g/mol) .
- Melting point : Consistency with literature (e.g., 192–196°C for related benzofuran acids ) indicates purity.
Contradictions in spectral data may arise from residual solvents or stereoisomers, necessitating recrystallization or chiral HPLC.
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in the reactivity of this compound under acidic vs. basic conditions?
Answer: The carboxylic acid group dictates pH-dependent behavior:
- Acidic conditions : Protonation of the carboxylate reduces solubility, favoring precipitation but limiting reactivity in aqueous media.
- Basic conditions : Deprotonation enhances nucleophilicity, enabling esterification or amide coupling (e.g., with EDCI/HOBt) .
Contradictory reports on stability may arise from trace metal impurities (e.g., Fe) accelerating decarboxylation. Chelating agents like EDTA are recommended for long-term storage .
Q. How can computational methods guide the design of derivatives with enhanced pharmacological activity?
Answer:
- Docking studies : The dihydrobenzofuran scaffold interacts with hydrophobic pockets in enzymes (e.g., cyclooxygenase-2). Methyl substitution at C6 may sterically hinder binding unless paired with flexible linkers .
- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration occurs preferentially at C5 due to electron-donating methyl groups) .
Experimental validation via SAR studies is critical, as seen in related compounds like lithospermic acid derivatives, where hydroxylation patterns drastically alter antioxidant activity .
Q. What strategies resolve conflicting data on the compound’s solubility in polar aprotic solvents?
Answer: Discrepancies often stem from polymorphic forms or hydration states. Mitigation strategies include:
- Solvent screening : DMSO solubilizes the free acid, while DMF may require heating (40–50°C) .
- Salt formation : Converting the acid to a sodium or ammonium salt improves aqueous solubility (e.g., >50 mg/mL in PBS) .
- Co-solvents : Ethanol/water mixtures (1:1 v/v) balance solubility and stability .
Methodological Challenges
Q. How to address low yields in large-scale synthesis of this compound?
Answer: Scale-up challenges include:
- Exothermic reactions : Use jacketed reactors with controlled cooling to manage heat dissipation during NaH-mediated steps .
- Purification : Flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product, though recrystallization from ethanol/water is preferred for >100 g batches .
Yield drops >20% at scale often trace to incomplete mixing; mechanical stirrers >500 rpm are critical.
Q. What analytical techniques differentiate stereoisomers in dihydrobenzofuran derivatives?
Answer:
- Chiral chromatography : Use Chiralpak IA-3 columns with n-hexane/ethanol (95:5) to resolve enantiomers (retention times ~12–15 min) .
- VCD spectroscopy : Vibrational circular dichroism confirms absolute configuration, correlating with computed spectra at the B3LYP/6-31G* level .
Contradictory NOE data may arise from conformational flexibility; low-temperature NMR (−40°C) "freezes" rotamers for clearer analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
